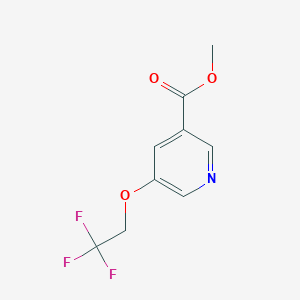

Methyl 5-(2,2,2-trifluoroethoxy)nicotinate

Description

Historical Context and Significance of Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry

The journey of pyridine began in the mid-19th century when Scottish chemist Thomas Anderson first isolated it in 1849 by heating animal bones to high temperatures. acs.orgperlego.com He named it from the Greek word "pyr," meaning fire. acs.org For decades after its discovery, its chemical structure remained a puzzle until Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed its correct structure, analogizing it to benzene (B151609) with one CH group replaced by a nitrogen atom. acs.orgwikipedia.org

The synthesis of pyridine and its derivatives has been a subject of intense study. Early methods were often inefficient. acs.org A significant breakthrough came in 1881 with Arthur Rudolf Hantzsch's development of a method to synthesize pyridine derivatives. wikipedia.org Later, in 1924, Russian chemist Aleksei Chichibabin devised an improved synthesis, which remains in use today. acs.org Historically, pyridine was primarily extracted from coal tar, but modern industrial production, amounting to about 20,000 tons annually as of 2016, relies on synthetic routes. wikipedia.orgbritannica.com

The pyridine ring is a cornerstone in organic chemistry due to its unique properties. It is a basic heterocyclic compound, structurally related to benzene but with distinct reactivity. wikipedia.orgnewworldencyclopedia.org This scaffold is present in numerous important compounds, including vitamins like niacin and pyridoxal, and is a precursor for a vast array of pharmaceuticals, agrochemicals, solvents, and reagents. wikipedia.orgbritannica.com Its utility in the chemical industry is demonstrated by its application in producing herbicides, fungicides, water repellents, and drugs. acs.orgbritannica.com

Table 1: Properties of Pyridine

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅N |

| Molar Mass | 79.102 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Odor | Unpleasant, fish-like |

| Boiling Point | 115.2 °C (239.4 °F; 388.3 K) |

| Solubility in Water | Miscible |

| Acidity (pKa of conjugate acid) | 5.23 |

Data sourced from wikipedia.org

Strategic Importance of Fluorine and Fluoroalkoxy Moieties in Molecular Design and Chemical Space Exploration

The introduction of fluorine into organic molecules is a powerful and widely used strategy in drug discovery and materials science. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics. nih.govnih.gov In recent years, a significant percentage of newly approved drugs have been organofluorine compounds. nih.govtandfonline.com

Strategically placing fluorine or fluorine-containing groups, such as trifluoromethyl (CF₃) or trifluoroethoxy (-OCH₂CF₃), can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov This enhanced stability often prolongs the therapeutic effect of a drug. nih.gov Furthermore, fluorine's strong electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, which can improve a drug's bioavailability. nih.govmdpi.com The incorporation of fluorine can also enhance a molecule's binding affinity to target proteins through the formation of favorable interactions. mdpi.com

Fluoroalkoxy groups, like the 2,2,2-trifluoroethoxy group found in Methyl 5-(2,2,2-trifluoroethoxy)nicotinate, are of particular interest. These moieties are often used to fine-tune a molecule's properties. For instance, the trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups have been incorporated into next-generation drug candidates to achieve significantly higher potency compared to their non-fluorinated counterparts. nih.gov The synthesis of molecules containing these groups typically relies on the use of fluorinated building blocks, a dominant approach in modern drug discovery. nih.govtandfonline.com

Table 2: Strategic Advantages of Fluorination in Molecular Design

| Property Modified | Effect of Fluorination |

|---|---|

| Metabolic Stability | Increased by blocking metabolically labile sites. nih.gov |

| Lipophilicity | Can be increased or decreased depending on the molecular context, affecting absorption and distribution. nih.govmdpi.com |

| Bioavailability | Often improved by modulating the pKa of nearby functional groups. nih.govmdpi.com |

| Binding Affinity | Can be enhanced through new hydrogen bonds and dipole interactions with target enzymes or receptors. mdpi.com |

| Conformation | Influences molecular shape and conformation, which can lead to higher target selectivity. |

Overview of Methyl Nicotinate (B505614) Derivatives within Contemporary Academic Research Frameworks

Methyl nicotinate is the methyl ester of nicotinic acid, also known as niacin or Vitamin B3. nih.govchemicalbook.com Nicotinic acid and its derivatives are vital in biochemistry, serving as precursors to the coenzymes NAD+ and NADP+. nih.gov The synthesis of methyl nicotinate is typically achieved through a straightforward acid-catalyzed esterification of nicotinic acid with methanol (B129727). chemicalbook.comresearchgate.net

In contemporary research, methyl nicotinate serves as a versatile building block for the synthesis of more complex nicotinamide (B372718) and nicotinate derivatives. nih.gov These derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. nih.gov The ester and other functional groups on the pyridine ring can be readily modified, making it an attractive scaffold for developing novel compounds. For example, studies have demonstrated the enzymatic synthesis of various nicotinamide derivatives starting from methyl nicotinate, highlighting a green and efficient route to new potential therapeutic agents. nih.gov

The chemical structure of this compound suggests it is synthesized from a nicotinate precursor, likely involving the introduction of the 2,2,2-trifluoroethoxy group onto the pyridine ring. This modification combines the established biological relevance of the nicotinate core with the advantageous properties conferred by fluorination, representing a clear example of contemporary strategies in the exploration of chemical space for new bioactive molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)6-2-7(4-13-3-6)16-5-9(10,11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJXFDBMRQWQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 5 2,2,2 Trifluoroethoxy Nicotinate

Hydrolytic Transformations of the Methyl Ester Functionality

The methyl ester group in Methyl 5-(2,2,2-trifluoroethoxy)nicotinate is susceptible to hydrolysis, a common reaction for esters. This transformation can be catalyzed by either acid or base, yielding 5-(2,2,2-trifluoroethoxy)nicotinic acid and methanol (B129727). The reaction proceeds through a nucleophilic acyl substitution mechanism.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which is subsequently protonated to form methanol. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Table 1: General Reaction of Methyl Ester Hydrolysis

| Reactant | Reagents and Conditions | Products |

| This compound | H₃O⁺ (catalytic), heat or 1. NaOH, H₂O, heat; 2. H₃O⁺ | 5-(2,2,2-trifluoroethoxy)nicotinic acid, Methanol |

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to act as a base and a nucleophile. libretexts.org Consequently, it can undergo several characteristic reactions.

N-Protonation: In the presence of a strong acid, the pyridine nitrogen is readily protonated to form a pyridinium (B92312) salt. libretexts.org This reaction significantly alters the electronic properties of the ring, making it more electron-deficient.

N-Alkylation: The pyridine nitrogen can be alkylated by reacting with alkyl halides, forming quaternary pyridinium salts. libretexts.org This reaction proceeds via an Sₙ2 mechanism.

N-Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA), can lead to the formation of the corresponding Pyridine-N-oxide. quimicaorganica.orgresearchgate.net The resulting N-oxide has altered electronic and reactivity properties compared to the parent pyridine. quimicaorganica.org For example, the N-oxide of nicotinic acid is a known compound. masterorganicchemistry.com

Table 2: Reactivity of the Pyridine Nitrogen

| Reaction | Reagent | Product |

| N-Protonation | Strong Acid (e.g., HCl) | Pyridinium Salt |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl Pyridinium Salt |

| N-Oxidation | Peroxy Acid (e.g., mCPBA) | Pyridine-N-oxide |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nicotinate (B505614) Core

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its susceptibility to aromatic substitution reactions. libretexts.org

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.org When such reactions do occur, they are typically directed to the 3- and 5-positions relative to the nitrogen. libretexts.org In the case of this compound, the molecule already possesses substituents at positions 3 and 5. The directing effects of these existing groups would guide any further substitution. The methyl ester group is a deactivating, meta-directing group, while the trifluoroethoxy group is a deactivating, ortho-, para-directing group due to the opposing inductive and resonance effects. The strong electron-withdrawing inductive effect of the trifluoroethoxy group is expected to further deactivate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. studysmarter.co.uklibretexts.org The 2,2,2-trifluoroethoxy group has been described as a potential leaving group in SₙAr reactions on heteroaromatic systems, offering improved stability compared to analogous chloro-substituted heterocycles while maintaining reactivity towards nucleophiles. researchgate.net The positions ortho and para to the ring nitrogen (positions 2, 4, and 6) are the most activated towards nucleophilic attack. Therefore, a strong nucleophile could potentially displace a substituent at these positions if a suitable leaving group were present.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Director |

| -COOCH₃ | 3 | Electron-withdrawing (Inductive and Resonance) | Deactivating | Meta |

| -OCH₂CF₃ | 5 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |

Transformations and Derivatizations of the 2,2,2-Trifluoroethoxy Side Chain

The 2,2,2-trifluoroethoxy side chain is generally stable. However, under forcing conditions, the ether linkage can be cleaved.

Ether Cleavage: Aryl ethers can be cleaved by treatment with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgyoutube.comwikipedia.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aromatic C-O bond is stronger and the sp²-hybridized carbon of the aromatic ring is resistant to Sₙ2 attack. libretexts.orgwikipedia.org Therefore, cleavage of the 2,2,2-trifluoroethoxy group from the pyridine ring would be expected to yield 5-hydroxynicotinic acid methyl ester and 1,1,1-trifluoro-2-iodoethane (B141898) (in the case of using HI).

Table 4: General Reaction of Aryl Ether Cleavage

| Reactant | Reagents and Conditions | Products |

| Aryl Alkyl Ether (Ar-O-R) | Strong Acid (e.g., HI), heat | Phenol (Ar-OH), Alkyl Halide (R-I) |

Chemo-, Regio-, and Stereoselectivity in Synthetic Reactions Involving the Compound

The presence of multiple reactive sites in this compound raises questions of selectivity in its reactions.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.com For instance, in a reduction reaction, a mild reducing agent might selectively reduce the ester to an alcohol without affecting the aromatic ring. Conversely, catalytic hydrogenation under more vigorous conditions could potentially reduce both the pyridine ring and the ester. The choice of reagents and reaction conditions is crucial for achieving chemoselectivity.

Regioselectivity: Regioselectivity is the preference for reaction at one position over another. chemrxiv.org In electrophilic aromatic substitution, the directing effects of the existing substituents would determine the position of the incoming electrophile. As discussed in section 3.3, the interplay between the meta-directing ester group and the ortho-, para-directing trifluoroethoxy group would dictate the regiochemical outcome. For nucleophilic additions to the pyridine ring, the positions ortho and para to the nitrogen are generally favored. nih.gov

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is achiral, reactions that introduce a new chiral center could potentially proceed with stereoselectivity. For example, the asymmetric reduction of the pyridine ring could lead to chiral piperidine (B6355638) derivatives. The use of chiral catalysts or reagents would be necessary to induce enantioselectivity. nih.gov Theoretical studies on related nicotine (B1678760) analogues have shown that cycloaddition reactions can proceed with significant regio- and stereoselectivity.

Table 5: Potential Selective Reactions

| Reaction Type | Selective Target | Potential Reagents/Conditions | Expected Outcome |

| Chemoselective Reduction | Methyl Ester | NaBH₄, MeOH | Selective reduction of the ester to an alcohol. |

| Regioselective Nucleophilic Addition | C6 position of the pyridine ring | Aryl boronic acids, Rh/BINAP catalyst | Formation of C6-arylated dihydropyridine. nih.gov |

| Stereoselective Reduction | Pyridine Ring | Chiral catalyst, H₂ | Formation of an enantiomerically enriched piperidine derivative. |

Methyl 5 2,2,2 Trifluoroethoxy Nicotinate As a Pivotal Synthetic Intermediate

Precursor Role in the Preparation of Substituted Pyridine (B92270) Carboxylic Acids and Amides

The utility of Methyl 5-(2,2,2-trifluoroethoxy)nicotinate as a precursor is primarily derived from the reactivity of its methyl ester functional group. This group can be readily transformed into carboxylic acids and a diverse range of amides, which are fundamental components of many biologically active compounds.

The conversion to the corresponding carboxylic acid, 5-(2,2,2-trifluoroethoxy)nicotinic acid, is typically achieved through ester hydrolysis. This reaction involves treating the methyl ester with an aqueous acid or base. The resulting carboxylic acid is itself a versatile intermediate, enabling further synthetic manipulations such as coupling reactions.

Perhaps the most significant application of this intermediate is in the synthesis of amides. The amidation reaction, involving the treatment of the methyl ester with a primary or secondary amine, is a common and efficient method for forming amide bonds. This process can be facilitated by heating or through catalysis and is often used in the construction of pharmaceutical candidates. The reaction is reversible, and in some cases, removal of the methanol (B129727) byproduct can drive the reaction to completion. nih.gov This pathway allows for the introduction of a vast number of different amine-containing fragments, leading to a wide library of 5-(2,2,2-trifluoroethoxy)nicotinamide derivatives.

Table 1: Key Transformations of the Ester Group

| Reaction | Reagents | Product Type | Significance |

|---|---|---|---|

| Hydrolysis | Acid or Base (e.g., NaOH, H₂SO₄) in Water | Carboxylic Acid | Intermediate for further coupling reactions. |

| Amidation | Primary or Secondary Amine (R¹R²NH) | Amide | Access to a large variety of substituted amides for chemical libraries. catalyticamidation.infoatlantis-press.com |

Building Block for the Construction of Diverse Heterocyclic Systems and Complex Molecular Architectures

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. sigmaaldrich.comsrdorganics.com this compound is a prime example of a heterocyclic building block, providing a stable and functionalized pyridine core for the assembly of more intricate molecular structures. cymitquimica.comsrdorganics.com

The pyridine ring itself is a key heterocyclic system, and the substituents on this compound allow for its incorporation into larger molecular frameworks. The ester group, as discussed, can be converted into an amide, linking the fluorinated pyridine unit to other molecular fragments.

Furthermore, the pyridine ring system can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although this typically occurs at positions 2, 4, or 6, which are electronically activated by the ring nitrogen. baranlab.orgresearchgate.net The 5-position, where the trifluoroethoxy group is located, is generally less reactive towards traditional SNAr. uci.edu The 2,2,2-trifluoroethoxy group is noted for being a hydrolytically stable substituent, often used as an alternative to more labile groups like chlorides in SNAr-type transformations on other heteroaryl systems. This stability ensures the fluorinated moiety is preserved during synthetic sequences, making the compound a reliable building block for introducing this specific feature into complex molecules.

Contribution to the Synthesis of Novel Fluorinated Organic Molecules

The field of organofluorine chemistry has expanded dramatically, driven by the unique properties that fluorine atoms impart to organic molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. mdpi.come-bookshelf.de this compound is a direct contributor to this field, both as a novel fluorinated molecule itself and as an intermediate for creating others.

Its synthesis adds to the arsenal (B13267) of fluorinated building blocks available to chemists. The presence of the trifluoroethoxy group is particularly significant. This moiety is a bioisostere for other groups and is frequently incorporated into drug candidates to fine-tune their pharmacological profiles.

By using this compound as a starting material, chemists can readily introduce the 5-(2,2,2-trifluoroethoxy)pyridine scaffold into a variety of molecular contexts. This is crucial for developing new fluorinated pharmaceuticals and agrochemicals, where the presence and position of fluorine can have a profound impact on biological activity. researchgate.netnih.gov For example, the synthesis of fluorinated heterocyclic drugs is an area of intense research, and intermediates like this are essential for progress. mdpi.com

Utility in Enabling Diverse Derivatization Pathways for Chemical Libraries

The creation of chemical libraries, which are large collections of related but structurally distinct compounds, is a cornerstone of modern drug discovery. This compound is an ideal scaffold for generating such libraries due to its multiple points for diversification.

The primary handle for derivatization is the methyl ester group. As previously mentioned, this group can be converted into a vast library of amides by reacting it with a diverse set of commercially available amines. catalyticamidation.info The resulting carboxylic acid from hydrolysis can also be used in a variety of coupling reactions to further expand the chemical space.

Table 2: Potential Derivatization Reactions for Library Synthesis

| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Moiety |

|---|---|---|---|

| C3-Ester | Amidation | Library of amines (R¹R²NH) | Diverse carboxamides |

| C3-Ester | Hydrolysis then Amide Coupling | 1. NaOH, H₂O 2. Amine library, coupling agent | Diverse carboxamides |

| C3-Ester | Grignard Reaction | Grignard Reagents (R'MgX) | Tertiary alcohols uci.edu |

| Pyridine Nitrogen | N-Oxidation | Oxidizing agent (e.g., m-CPBA) | Pyridine-N-oxide |

The stability of the 5-(2,2,2-trifluoroethoxy) group ensures that this key structural feature is maintained throughout these synthetic transformations. This allows for the systematic exploration of how different substituents, attached via the ester group, interact with the fluorinated pyridine core to influence biological activity. This systematic approach is highly valuable in lead optimization and the development of structure-activity relationships (SAR).

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For Methyl 5-(2,2,2-trifluoroethoxy)nicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete assignment.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons and the two different aliphatic groups.

The aromatic region will display signals for the three protons on the pyridine (B92270) ring. The proton at position 2 (H-2), being adjacent to the nitrogen atom and the ester group, is expected to be the most deshielded. The proton at position 6 (H-6) will also be deshielded due to the inductive effect of the ring nitrogen. The proton at position 4 (H-4) will appear at a relatively higher field in the aromatic region.

The aliphatic region will contain a singlet for the methyl ester (–OCH₃) protons and a quartet for the methylene (B1212753) (–OCH₂CF₃) protons. The quartet arises from the coupling of the methylene protons with the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~8.8 | Doublet | ~1.5 |

| H-6 (Pyridine) | ~8.4 | Doublet | ~2.5 |

| H-4 (Pyridine) | ~7.8 | Multiplet | |

| -OCH₂CF₃ | ~4.6 | Quartet | ~8.5 |

| -OCH₃ | ~3.9 | Singlet |

Carbon (¹³C) NMR for Backbone and Substituent Carbon Resonance Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.

This compound has nine unique carbon atoms. The carbonyl carbon of the ester group is expected to appear at the lowest field (most deshielded) position. The carbons of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the substituents. The carbon of the trifluoromethyl group (–CF₃) will show a characteristic quartet due to one-bond coupling with the three fluorine atoms. The methylene (–OCH₂) and methyl (–OCH₃) carbons will appear in the aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C-5 (Pyridine) | ~155 |

| C-2 (Pyridine) | ~150 |

| C-6 (Pyridine) | ~140 |

| C-4 (Pyridine) | ~125 |

| C-3 (Pyridine) | ~122 |

| -CF₃ | ~123 (quartet) |

| -OCH₂CF₃ | ~65 (quartet) |

| -OCH₃ | ~52 |

Fluorine (¹⁹F) NMR for Specific Characterization of the Trifluoroethoxy Group

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment.

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoroethoxy group. This signal will appear as a triplet due to coupling with the two adjacent protons of the methylene group (–OCH₂CF₃). The chemical shift is typically reported relative to a standard such as CFCl₃.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂CF₃ | ~ -74 | Triplet | ~8.5 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the coupled aromatic protons (H-2, H-4, and H-6), confirming their relative positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). HSQC would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the singlet at ~3.9 ppm to the methyl carbon at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is invaluable for piecing together the molecular structure. For instance, it would show a correlation between the methyl protons (–OCH₃) and the ester carbonyl carbon (C=O), and also between the methylene protons (–OCH₂CF₃) and the C-5 of the pyridine ring, confirming the position of the trifluoroethoxy group.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.

For this compound (C₉H₈F₃NO₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The fragmentation of the molecular ion upon electron ionization would likely proceed through several predictable pathways based on the stability of the resulting fragments. Key fragmentation patterns would include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to give a stable acylium ion.

Loss of the methyl group (•CH₃).

Cleavage of the ether bond, leading to fragments corresponding to the trifluoroethoxy group and the substituted pyridine ring.

Fragmentation of the pyridine ring itself.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment Structure/Identity |

| 249 | [M]⁺, Molecular Ion |

| 218 | [M - OCH₃]⁺ |

| 150 | [M - OCH₂CF₃]⁺ |

| 120 | [M - OCH₂CF₃ - CO]⁺ |

| 99 | [CF₃CH₂O]⁺ |

| 78 | Pyridine ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is excellent for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups:

A strong absorption band for the C=O (carbonyl) stretching of the ester group.

Strong absorption bands for the C-F stretching of the trifluoromethyl group.

Stretching vibrations for the C-O bonds of the ester and ether linkages.

Aromatic C=C and C=N stretching vibrations from the pyridine ring.

Aromatic and aliphatic C-H stretching vibrations.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Ester) | 1730-1715 | Strong |

| Aromatic C=C and C=N Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1300-1100 | Strong, Multiple Bands |

| C-O Stretch (Ether & Ester) | 1250-1050 | Strong |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute configuration and conformation of a molecule in its solid state. For a compound like this compound, single-crystal X-ray diffraction would yield invaluable insights into its molecular architecture and the non-covalent interactions that govern its crystal packing.

The process would involve growing a high-quality single crystal of the compound, a critical and often challenging step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. nih.gov

The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. For this compound, this would confirm the planar geometry of the pyridine ring and the spatial orientation of the methyl ester and trifluoroethoxy substituents.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.625 |

| R-factor | 0.045 |

Expected Intermolecular Interactions:

C-H···O Hydrogen Bonds: The methyl and methylene protons could form weak hydrogen bonds with the oxygen atoms of the ester and ether groups of neighboring molecules.

C-H···F Interactions: Weak interactions between the aromatic protons and the fluorine atoms of the trifluoroethoxy group are plausible.

π-π Stacking: The pyridine rings could exhibit offset stacking, contributing to the stability of the crystal lattice.

Chromatographic-Spectroscopic Coupling Techniques for Analytical Purity and Impurity Profiling

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and are mandated by regulatory agencies. shimadzu.com Hyphenated chromatographic-spectroscopic techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, detection, and identification of impurities, even at trace levels.

HPLC-MS for Non-Volatile Impurities:

HPLC is the primary method for the analysis of non-volatile and thermally labile compounds. In the context of this compound, a reversed-phase HPLC method would likely be developed. This would involve a stationary phase, such as C18, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier to ensure good peak shape for the basic pyridine moiety.

Coupling the HPLC system to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds. This information is invaluable for the identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of an impurity. thermofisher.com

Potential impurities in this compound could arise from the starting materials, by-products of the synthesis, or degradation products. For example, incomplete etherification could lead to the presence of Methyl 5-hydroxynicotinate, while hydrolysis of the ester group would result in 5-(2,2,2-trifluoroethoxy)nicotinic acid.

Hypothetical HPLC-MS Data for Impurity Profiling:

| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |

| 1 | 3.5 | 154.05 | Methyl 5-hydroxynicotinate |

| 2 | 6.2 | 250.06 | This compound |

| 3 | 8.1 | 236.04 | 5-(2,2,2-trifluoroethoxy)nicotinic acid |

| 4 | 9.5 | 264.07 | Ethyl 5-(2,2,2-trifluoroethoxy)nicotinate (from ethanol (B145695) impurity) |

GC-MS for Volatile and Semi-Volatile Impurities:

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. researchgate.net For this compound, GC-MS could be employed to detect volatile impurities from the synthesis, such as residual solvents (e.g., methanol, toluene) or volatile starting materials. The compound itself is likely amenable to GC analysis.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint that can be used to identify the compound by comparison to a spectral library. nih.govresearchgate.net

Expected Volatile Impurities Detectable by GC-MS:

| Impurity | Expected Retention Time (relative) | Key Mass Fragments (m/z) |

| Methanol | Low | 31, 29 |

| Toluene | Mid | 91, 92 |

| 2,2,2-Trifluoroethanol | Mid | 81, 69, 100 |

Theoretical and Computational Investigations of Methyl 5 2,2,2 Trifluoroethoxy Nicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of many-body systems. mdpi.com It is employed to determine the optimized geometry of Methyl 5-(2,2,2-trifluoroethoxy)nicotinate, representing its most stable three-dimensional structure. From this optimized geometry, various ground-state properties can be calculated.

Key ground-state properties determined via DFT include:

Total Energy: The total electronic energy of the molecule in its relaxed state.

Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom, offering insights into charge distribution and identifying potential sites for electrophilic or nucleophilic attack. scielo.org.mx

Bond Lengths and Angles: Theoretical values for the distances between atoms and the angles between bonds, which can be compared with experimental data from X-ray crystallography if available. scielo.org.mx

Table 1: Representative Data from DFT Ground State Calculations for this compound The following data are illustrative of the output from a typical DFT calculation.

| Property | Calculated Value (B3LYP/6-311G(d,p)) | Unit |

| Total Energy | -1025.783 | Hartrees |

| Dipole Moment | 3.15 | Debye |

| Selected Bond Lengths | ||

| C=O (ester) | 1.21 | Å |

| C-O (ester) | 1.35 | Å |

| C-O (ether) | 1.37 | Å |

| Selected Atomic Charges (NPA) | ||

| O (ester carbonyl) | -0.58 | e |

| N (pyridine ring) | -0.51 | e |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. afit.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energetic and spectroscopic parameters. These high-accuracy calculations are often used to benchmark the results obtained from more computationally efficient DFT methods, ensuring their reliability for the specific molecular system under study. afit.edu

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comlibretexts.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.compku.edu.cn

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and generally more reactive. researchgate.net For this compound, the electron-withdrawing nature of the trifluoroethoxy group and the ester group, combined with the pyridine (B92270) ring, influences the energies of these orbitals.

Conceptual DFT provides a framework for quantifying chemical concepts derived from the electron density. mdpi.com These parameters help predict the reactivity and stability of a molecule.

Table 2: Illustrative FMO and Conceptual DFT Parameters for this compound This table presents typical parameters derived from a DFT calculation to predict chemical reactivity.

| Parameter | Definition | Illustrative Value |

| FMO Parameters | ||

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Conceptual DFT Parameters | ||

| Ionization Potential (I) | -EHOMO | 7.2 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.35 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV |

| Global Softness (S) | 1 / (2η) | 0.175 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 3.31 eV |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Molecular Interactions

This compound possesses several rotatable bonds, specifically around the ether linkage and the ester group. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. These simulations model the movements of atoms and can identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape might influence its ability to interact with other molecules, such as a solvent or a biological receptor.

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate calculated molecular descriptors with experimentally measured physicochemical properties. aidic.itnih.gov For a new or uncharacterized compound like this compound, a QSPR model could be developed to predict key attributes relevant to its chemical behavior.

The process involves:

Calculating a wide range of molecular descriptors for a set of related molecules with known properties. Descriptors can be constitutional, topological, or quantum-chemical. aidic.it

Using statistical techniques like Multiple Linear Regression (MLR) to build a mathematical equation linking a subset of these descriptors to a specific property (e.g., boiling point, solubility, logP). researchgate.netnih.gov

Once validated, this model can be used to predict the property for the target molecule based on its calculated descriptors.

Prediction of Spectroscopic Signatures (NMR Chemical Shifts, IR Frequencies) through Computational Methods

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structure. researchgate.net

NMR Chemical Shifts: DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO), can predict the 1H, 13C, and 19F NMR chemical shifts of this compound. mdpi.com By comparing the calculated shifts with experimental spectra, one can confidently assign each signal to a specific atom in the molecule. idc-online.com For complex molecules, this can be essential for distinguishing between isomers. idc-online.com The accuracy of these predictions can be very high, with root-mean-square deviations of less than 0.2 ppm for 1H and 3.0 ppm for 13C often achievable with appropriate functionals and basis sets. mdpi.com

IR Frequencies: The vibrational frequencies of the molecule can also be calculated using DFT. scielo.org.mx These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions (e.g., C=O stretch, C-F stretch). This aids in the assignment of experimental IR bands. Calculated frequencies are often scaled by a small factor to better match experimental values. scielo.org.mx

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature has revealed a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite extensive searches for detailed research findings, no specific studies focusing on the intramolecular and intermolecular non-covalent interactions of this particular molecule could be identified. Consequently, a detailed analysis supported by data tables, as requested, cannot be provided at this time.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are fundamental in determining the three-dimensional structure, physical properties, and biological activity of molecules. Computational chemistry serves as a powerful tool to elucidate these forces, offering insights into molecular conformation, stability, and potential interactions with other molecules. However, for this compound, such computational or experimental structural studies appear to be absent from the public domain.

While general principles of non-covalent interactions in fluorinated organic molecules and nicotinic acid derivatives are well-documented, a specific analysis requires dedicated research on the target compound. The presence of the trifluoroethoxy group, the nicotinic acid core, and the methyl ester functionality suggests a complex interplay of potential interactions. The highly electronegative fluorine atoms can participate in hydrogen bonding and halogen bonding, while the aromatic pyridine ring is capable of π-π stacking and cation-π interactions. Furthermore, the ester group can act as a hydrogen bond acceptor.

The lack of crystallographic data or published computational models for this compound prevents a quantitative analysis of these potential interactions. Information regarding bond lengths, bond angles, and dihedral angles, which are essential for identifying and characterizing non-covalent contacts, is unavailable. Similarly, computational data, such as interaction energies and electron density maps, which would provide a deeper understanding of the nature and strength of these forces, has not been reported.

Future Research Directions and Emerging Avenues in the Study of Methyl 5 2,2,2 Trifluoroethoxy Nicotinate

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional chemical synthesis pathways, while effective, often rely on harsh reagents, high temperatures and pressures, and generate significant chemical waste. The future synthesis of Methyl 5-(2,2,2-trifluoroethoxy)nicotinate will increasingly focus on green chemistry principles to minimize environmental impact.

Current chemical production of related compounds like nicotinic acid can involve corrosive substances and produce substantial CO2 emissions. frontiersin.org Future research should aim to replace these methods with more benign alternatives. This includes the exploration of biocatalytic processes, which use enzymes to perform chemical transformations under mild, aqueous conditions. frontiersin.org For instance, engineered nitrilases could be developed to convert precursors into the nicotinic acid core with high selectivity and efficiency. frontiersin.org Another promising avenue is the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. scispace.com The goal is to develop synthetic protocols that are not only high-yielding but also have a low "E-factor" (environmental factor), signifying less waste generation per kilogram of product.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often uses corrosive acids, hazardous solvents. frontiersin.org | Biocatalysts (enzymes), benign solvents (water, ionic liquids). frontiersin.org |

| Conditions | High temperature and pressure often required. frontiersin.org | Mild conditions (room temperature, atmospheric pressure). frontiersin.org |

| Energy Use | High energy consumption from prolonged heating. | Reduced energy use via microwave irradiation or efficient catalysis. scispace.com |

| Byproducts | Can generate toxic byproducts and significant waste. frontiersin.org | Minimal and often non-toxic byproducts, high atom economy. frontiersin.org |

| Efficiency | Can be time-consuming with multi-step purifications. | Faster reaction rates, potentially fewer purification steps. frontiersin.orgscispace.com |

Exploration of Novel Catalytic Systems for Efficient Derivatization Reactions

Catalysis is fundamental to modern organic chemistry, enabling the synthesis of complex molecules with high precision and efficiency. Future studies on this compound will undoubtedly focus on discovering and optimizing novel catalytic systems to facilitate its derivatization. The introduction of the trifluoroethoxy group and modifications to the pyridine (B92270) ring can be achieved more efficiently through advanced catalysis.

Research should focus on transition-metal catalysts (e.g., palladium, copper, rhodium) and organocatalysts to achieve reactions under milder conditions with greater selectivity. nih.govmdpi.com For example, copper-mediated fluorination reactions have shown promise for the synthesis of fluorinated aromatic compounds. nih.gov Similarly, developing chiral palladium complexes could enable enantioselective transformations, which is crucial if the molecule is intended for pharmaceutical applications. nih.gov The use of solid-supported catalysts, such as molybdenum on a silica (B1680970) support (MoO3/SiO2) which has been used for methyl nicotinate (B505614) synthesis, offers the advantages of easy separation and reusability, aligning with the goals of sustainable chemistry. orientjchem.org These advanced catalytic methods would allow chemists to fine-tune the structure of this compound, creating a library of derivatives for screening in various applications.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To move from laboratory-scale synthesis to industrial production, efficiency, consistency, and safety are paramount. Flow chemistry and automated synthesis platforms represent a paradigm shift from traditional batch processing and are a key future direction for the production of this compound.

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature and mixing, leading to higher yields and purity. umontreal.ca This technique is particularly advantageous for highly exothermic or hazardous reactions, improving safety. umontreal.ca When combined with automated platforms, the entire multi-step synthesis, including reaction, separation, and purification, can be performed without manual intervention. chemrxiv.orgsynplechem.com Systems using pre-packed reagent capsules or automated liquid handling can accelerate the synthesis of compound libraries for research and development. synplechem.com Furthermore, specialized techniques like 'fluorination on the Sep-Pak,' an automated solid-phase synthesis method, have been successfully used for preparing related fluorinated nicotinic acid esters and could be adapted for the target compound. nih.govmdpi.com The integration of these technologies will be crucial for producing this compound and its derivatives on a larger, more economical scale.

Application of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Reactivity

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for molecular design and synthesis. researchgate.net Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. nih.govmdpi.com

Table 2: AI/ML Applications in Chemical Synthesis

| Application Area | Description | Potential Impact on Target Compound |

|---|---|---|

| Retrosynthesis | AI predicts a step-by-step pathway to create a target molecule from available precursors. nih.gov | Faster identification of viable and cost-effective synthetic routes. |

| Reaction Optimization | ML models predict the outcome (e.g., yield) under different conditions (temperature, catalyst, solvent). researchgate.net | Reduced need for extensive experimental screening; rapid optimization of synthesis. |

| Property Prediction | Algorithms predict physicochemical and biological properties based on molecular structure. | In-silico screening of potential derivatives for desired characteristics before synthesis. |

| Novelty Generation | Generative models propose new molecular structures with specific desired functionalities. | Design of novel derivatives of the nicotinate with enhanced properties for specific applications. |

Investigation into Advanced Materials Science Applications Utilizing the Nicotinate Scaffold

The unique structural features of this compound—a bioactive nicotinate core and a property-modifying trifluoroethoxy group—make it an intriguing building block for advanced materials. nih.govnih.gov Future research should explore its potential in materials science, particularly in biomaterials and specialty polymers.

The nicotinate scaffold itself has shown promise in tissue engineering; for example, nicotinic acid incorporated into silk scaffolds can modulate the body's inflammatory response to an implant. nih.gov The presence of fluorine can significantly alter properties like lipophilicity and metabolic stability, which is highly relevant for creating materials for drug delivery systems. nih.govnih.govresearchgate.net Fluorinated polymers are known for their high thermal stability and chemical resistance, and incorporating the title compound could lead to novel polymers with tailored properties for use as advanced coatings or membranes. youtube.comyoutube.com The field of tissue engineering uses three-dimensional porous biomaterials, or scaffolds, to provide a template for tissue regeneration. nih.govmdpi.com By functionalizing a biocompatible polymer scaffold with this compound, it may be possible to create a material that not only provides structural support but also possesses inherent anti-inflammatory or other bioactive properties, enhancing tissue repair. nih.govyoutube.com

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(2,2,2-trifluoroethoxy)nicotinate?

- Methodological Answer : The synthesis typically involves esterification of the corresponding nicotinic acid derivative. For example:

Condensation Reaction : React 5-hydroxynicotinic acid with 2,2,2-trifluoroethyl iodide or trifluoroethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the trifluoroethoxy group .

Methyl Ester Formation : Treat the intermediate acid with methyl chloride or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to form the methyl ester .

Purification is achieved via column chromatography or recrystallization using ethanol/water mixtures. Yield optimization requires controlled temperature (reflux at 80–100°C) and inert atmosphere to prevent hydrolysis .

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H NMR to confirm methyl ester integration (~δ 3.9 ppm) and trifluoroethoxy group signals (²J coupling in ¹⁹F NMR at ~δ -75 ppm) .

- LC-MS/HPLC : To verify purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 264.1). Reverse-phase C18 columns with acetonitrile/water gradients are effective .

- Elemental Analysis : Validate C, H, N, and F percentages against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for trifluoroethoxy-substituted nicotinates?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

Standardized Bioassays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Impurity Profiling : Quantify by-products (e.g., hydrolyzed acid derivatives) using HPLC-MS and correlate their presence with reduced activity .

Comparative SAR Studies : Synthesize analogs (e.g., replacing trifluoroethoxy with methoxy) to isolate the group’s contribution to activity .

Q. What experimental strategies elucidate the mechanism of action for this compound in antimicrobial studies?

- Methodological Answer :

- Target Identification : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-NAD⁺ for bacterial enoyl-ACP reductase) to test inhibition .

- Enzyme Kinetics : Measure IC₅₀ values under varied substrate concentrations (Lineweaver-Burk plots) to determine inhibition mode (competitive/non-competitive) .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., Staphylococcus aureus FabI) to identify key binding residues influenced by the trifluoroethoxy group .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. The trifluoroethoxy group increases logP by ~1.5 units, enhancing membrane penetration but risking hepatotoxicity .

- Docking Studies : Perform AutoDock Vina simulations against target enzymes (e.g., COX-2 for anti-inflammatory activity) to prioritize derivatives with improved binding energy (ΔG ≤ -8 kcal/mol) .

- Metabolite Stability : Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation) to identify labile sites for structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.